N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide
CAS No.: 1199216-01-7
Cat. No.: VC2668464
Molecular Formula: C13H16N4O3S
Molecular Weight: 308.36 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide - 1199216-01-7](/images/structure/VC2668464.png)
Specification
CAS No. | 1199216-01-7 |
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Molecular Formula | C13H16N4O3S |
Molecular Weight | 308.36 g/mol |
IUPAC Name | N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide |
Standard InChI | InChI=1S/C13H16N4O3S/c1-19-9-4-3-8(7-10(9)20-2)12(18)15-6-5-11-16-17-13(14)21-11/h3-4,7H,5-6H2,1-2H3,(H2,14,17)(H,15,18) |
Standard InChI Key | UTFWABGPSMLLSW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)NCCC2=NN=C(S2)N)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NCCC2=NN=C(S2)N)OC |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide is a well-defined chemical entity with specific identifiers that facilitate its recognition in scientific and regulatory contexts. The compound is registered with CAS number 1199216-01-7, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C13H16N4O3S, indicating its elemental composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . The molecular structure can be described using standardized notations, including SMILES (O=C(NCCC1=NN=C(S1)N)C2=CC=C(OC)C(OC)=C2) and InChI (InChI=1S/C13H16N4O3S/c1-19-9-4-3-8(7-10(9)20-2)12(18)15-6-5-11-16-17-13(14)21-11/h3-4,7H,5-6H2,1-2H3,(H2,14,17)(H,15,18)) .
Structural Features and Components
The molecule possesses distinctive structural elements that contribute to its chemical and biological profile. At its core is a 1,3,4-thiadiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms in a specific arrangement . This thiadiazole ring features an amino group at the 5-position, which enhances its potential for biological interactions through hydrogen bonding capabilities . Connected to the 2-position of the thiadiazole ring is an ethyl linker that bridges to a benzamide moiety, creating a flexible connection between these two functional components .
The benzamide portion of the molecule contains two methoxy groups at the 3 and 4 positions of the benzene ring, introducing additional oxygen atoms that can participate in hydrogen bonding and other intermolecular interactions . This 3,4-dimethoxy substitution pattern on the benzene ring contributes to the compound's lipophilicity, potentially affecting its membrane permeability and distribution in biological systems .
Physical and Chemical Properties
Physical Characteristics
The physical state of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide at standard conditions can be inferred from its structural features, though specific experimental data is limited in the available literature. As a complex organic molecule with both polar and non-polar regions, it likely exists as a crystalline solid at room temperature, similar to other benzamide derivatives. The presence of the thiadiazole ring and multiple functional groups suggests that it would demonstrate specific melting point behavior characteristic of heterocyclic compounds.
Solubility and Partition Characteristics
The compound's solubility profile is influenced by its structural elements. The dimethoxy groups on the benzene ring enhance its lipophilicity, suggesting good solubility in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and various chlorinated solvents . Conversely, the amino group on the thiadiazole ring and the amide functionality introduce polar characteristics that may facilitate limited solubility in aqueous environments under specific pH conditions. This balance between hydrophilic and lipophilic components makes the compound interesting from a pharmacokinetic perspective, potentially allowing it to cross biological membranes while maintaining some degree of water solubility.
Stability and Reactivity
The stability of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide under various conditions can be predicted based on its functional groups. The thiadiazole ring generally demonstrates good chemical stability, resistant to basic hydrolysis but potentially susceptible to strong reducing or oxidizing agents. The amide bond connects the benzamide and thiadiazole-containing portions of the molecule and represents a potential site for hydrolysis under extreme pH conditions or enzymatic catalysis. The methoxy groups on the benzene ring may undergo demethylation under certain conditions, especially in the presence of strong acids or specific demethylating enzymes.
Synthesis and Characterization Methods
Characterization Techniques
Characterization of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide would typically employ a combination of spectroscopic and analytical techniques to confirm its structure and purity. Standard methods would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both proton (¹H) and carbon (¹³C) NMR would provide detailed information about the structural arrangement of atoms and confirm the presence of key functional groups such as the methoxy substituents and the amide linkage.
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Infrared (IR) spectroscopy: This technique would identify characteristic absorption bands for functional groups, particularly the amide carbonyl, N-H stretching vibrations of the amino group, and C-O stretching of the methoxy groups.
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Mass Spectrometry (MS): This would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule's structural features.
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X-ray crystallography: If suitable crystals can be obtained, this technique would provide definitive three-dimensional structural information.
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Elemental analysis: This would verify the elemental composition (C, H, N, O, S) matches the expected molecular formula.
Biochemical and Pharmacological Properties
Structure-Activity Relationships
The pharmacological activities of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide would be influenced by its structural elements. Each component potentially contributes to its biological profile:
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The amino group on the thiadiazole ring introduces hydrogen bond donor capabilities, potentially enhancing interactions with biological targets .
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The thiadiazole ring itself serves as a bioisostere for other heterocyclic systems and can interact with biological targets through various mechanisms, including hydrogen bonding and π-stacking.
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The ethyl linker provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding to biological targets.
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The 3,4-dimethoxy substitution pattern on the benzene ring contributes to lipophilicity and may influence receptor binding through specific interactions .
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The amide bond connecting the two major structural components serves as both a hydrogen bond acceptor and donor, facilitating interactions with proteins and enzymes.
Structural Element | Location in Molecule | Potential Contribution to Biological Activity |
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Amino group | 5-position of thiadiazole | Hydrogen bond donor, enhances bioactivity |
Thiadiazole ring | Core structure | Bioisostere for other heterocycles, potential for specific target interactions |
Ethyl linker | Between thiadiazole and amide | Provides conformational flexibility for optimal binding |
Amide bond | Connecting the two major moieties | Hydrogen bond donor/acceptor, target recognition |
3,4-Dimethoxy groups | Benzene ring | Enhanced lipophilicity, potential receptor interactions |
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide belongs to a broader family of thiadiazole-containing compounds, each with specific substitution patterns that influence their chemical and biological properties. Several structural analogs exist, differing in the substitution pattern on the benzene ring or modifications to the thiadiazole portion.
A notable analog is N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide (CAS: 1199215-70-7), which features a bromo substituent instead of the dimethoxy groups. This compound has been studied for its urease enzyme inhibitory activity, suggesting a potential similar mechanism for our compound of interest.
Another related compound is 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine (CAS: 89533-60-8), which incorporates a second thiadiazole ring in place of the benzamide moiety. This structural variation creates a symmetrical bis-thiadiazole system with potentially different biological properties.
Structure-Property Relationships
Comparing N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide with its structural analogs reveals important structure-property relationships. The substitution pattern on the benzene ring significantly influences the compound's lipophilicity, with the 3,4-dimethoxy groups likely conferring greater lipophilicity than a single bromo substituent . This difference may impact membrane permeability, distribution in biological systems, and ultimately, pharmacokinetic properties.
Future Research Directions
Pharmacological Profiling
Future research on N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide should include comprehensive pharmacological profiling to establish its spectrum of biological activities. Screening against diverse enzyme targets, receptor systems, and cellular models would provide valuable insights into its potential therapeutic applications. Given that related compounds show urease inhibitory activity, specific evaluation against this enzyme would be particularly informative.
Additionally, assessment of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics, would be essential for determining its viability as a drug candidate. Toxicology studies would further establish its safety profile and identify any potential adverse effects.
Structural Modifications and Optimization
The structural features of N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide provide multiple opportunities for modification and optimization. Future research might explore:
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Variations in the substitution pattern on the benzene ring to modulate lipophilicity and binding interactions.
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Modifications to the amino group on the thiadiazole ring to enhance potency or selectivity.
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Alterations to the ethyl linker length or incorporation of additional functional groups to optimize the spatial arrangement of the pharmacophores.
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Development of prodrug approaches to improve delivery or pharmacokinetic properties.
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Exploration of bioisosteric replacements for the thiadiazole ring to identify alternative heterocyclic systems with improved properties.
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